3-fluoro-N-(2-phenoxyethyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-13-6-4-5-12(11-13)15(18)17-9-10-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPWNCUHBPPVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(2-phenoxyethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzoic acid and 2-phenoxyethylamine.
Amide Formation: The carboxylic acid group of 3-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-phenoxyethylamine to form the desired amide bond, yielding 3-fluoro-N-(2-phenoxyethyl)benzamide.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized under strong oxidative conditions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of phenoxyacetic acid derivatives.
Reduction: Formation of 3-fluoro-N-(2-phenoxyethyl)amine.
Substitution: Formation of substituted benzamides with different nucleophiles.
Scientific Research Applications
3-Fluoro-N-(2-phenoxyethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.
Material Science: The compound can be used in the development of novel materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-phenoxyethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluoro group can enhance the binding affinity and selectivity of the compound towards its target, while the phenoxyethyl group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
3-Fluoro-N-phenylbenzamide: Similar structure but lacks the phenoxyethyl group.
2-Fluoro-N-(2-phenoxyethyl)benzamide: Similar structure but with the fluoro group at the second position.
3-Fluoro-N-(2-propynyl)benzamide: Similar structure but with a propynyl group instead of phenoxyethyl.
Uniqueness: 3-Fluoro-N-(2-phenoxyethyl)benzamide is unique due to the presence of both the fluoro and phenoxyethyl groups, which confer distinct chemical and biological properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-fluoro-N-(2-phenoxyethyl)benzamide, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via amide coupling between 3-fluorobenzoic acid derivatives and 2-phenoxyethylamine. Key steps include:
- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC, EDC) to form an acyl chloride or active ester.
- Nucleophilic substitution with 2-phenoxyethylamine under inert atmosphere (N₂/Ar) and controlled temperature (0–25°C) to minimize side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Q. How is the structural characterization of 3-fluoro-N-(2-phenoxyethyl)benzamide performed?
- Techniques :
- X-ray crystallography : Resolves bond lengths/angles and confirms the planar benzamide core and phenoxyethyl side-chain conformation. Requires high-quality single crystals grown via slow evaporation (e.g., ethanol/water mixtures) .
- NMR spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., fluorine-induced deshielding at δ ~7.2–7.8 ppm for aromatic protons; amide NH at δ ~8.5 ppm). Overlapping signals in aromatic regions may require 2D experiments (COSY, HSQC) .
- Mass spectrometry (HRMS/ESI-MS) : Validates molecular weight (calc. 273.3 g/mol) and fragmentation patterns .
Q. What preliminary biological activities are associated with 3-fluoro-N-(2-phenoxyethyl)benzamide?
- Screening assays :
- Enzyme inhibition : Tested against kinases (e.g., Btk) using fluorescence polarization assays. IC₅₀ values are derived from dose-response curves .
- Cellular assays : Cytotoxicity evaluated via MTT in cancer cell lines (e.g., HeLa, MCF-7). EC₅₀ values compared to analogs (e.g., 3-fluoro-N-phenylbenzamide) to assess substituent effects .
Advanced Research Questions
Q. How can researchers resolve conflicting data in NMR spectra caused by fluorine-proton coupling?
- Challenges : Overlapping signals in aromatic regions due to scalar coupling (³JHF ~8–12 Hz) and limited chemical shift dispersion .
- Solutions :
- Selective decoupling : Irradiate fluorine (¹⁹F) to simplify ¹H spectra.
- 2D NMR : HSQC-TOCSY correlates coupled protons, while NOESY identifies spatial proximities unaffected by coupling .
- Computational prediction : DFT-based NMR chemical shift calculations (e.g., Gaussian09) validate assignments .
Q. What strategies are effective in identifying and characterizing polymorphs of 3-fluoro-N-(2-phenoxyethyl)benzamide?
- Polymorph screening :
- PXRD : Distinguishes crystalline forms (e.g., Form I vs. II) by comparing experimental diffractograms to simulated patterns from single-crystal data .
- Thermal analysis : DSC detects endothermic events (melting points, solid-solid transitions). TGA confirms stability up to decomposition (~250°C) .
- Crystallization optimization : Use solvent/antisolvent pairs (e.g., acetone/water) under varying cooling rates to nucleate metastable forms .
Q. How can computational methods enhance the understanding of 3-fluoro-N-(2-phenoxyethyl)benzamide’s reactivity and target interactions?
- In silico approaches :
- Docking studies (AutoDock Vina) : Predict binding poses to targets (e.g., Btk) using crystal structures (PDB: 5P9J). Scoring functions rank affinity .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., amide carbonyl reactivity) .
- MD simulations (GROMACS) : Simulate solvation effects and conformational flexibility of the phenoxyethyl chain in aqueous/PBS environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
